molecular formula C15H21NO2 B11175268 1-(4-Ethoxybenzoyl)-4-methylpiperidine

1-(4-Ethoxybenzoyl)-4-methylpiperidine

Cat. No.: B11175268
M. Wt: 247.33 g/mol
InChI Key: XJCXJTTYTZQWJY-UHFFFAOYSA-N
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Description

1-(4-Ethoxybenzoyl)-4-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an ethoxybenzoyl group attached to the piperidine ring, which is further substituted with a methyl group. Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-(4-Ethoxybenzoyl)-4-methylpiperidine typically involves the reaction of 4-ethoxybenzoyl chloride with 4-methylpiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include stirring the reactants at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-(4-Ethoxybenzoyl)-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles such as halides or amines.

    Hydrolysis: The ester bond in the ethoxybenzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

1-(4-Ethoxybenzoyl)-4-methylpiperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds. Piperidine derivatives are known for their analgesic, anti-inflammatory, and antipsychotic properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding. It serves as a model compound for studying the interactions of piperidine derivatives with biological targets.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals. The compound’s unique structure makes it a valuable building block for the development of new materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxybenzoyl)-4-methylpiperidine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, leading to the modulation of their activity. For example, it may act as an inhibitor of certain enzymes, thereby blocking their catalytic activity. The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

1-(4-Ethoxybenzoyl)-4-methylpiperidine can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their chemical properties and biological activities, making this compound unique in its applications and effects.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

(4-ethoxyphenyl)-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C15H21NO2/c1-3-18-14-6-4-13(5-7-14)15(17)16-10-8-12(2)9-11-16/h4-7,12H,3,8-11H2,1-2H3

InChI Key

XJCXJTTYTZQWJY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C

Origin of Product

United States

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